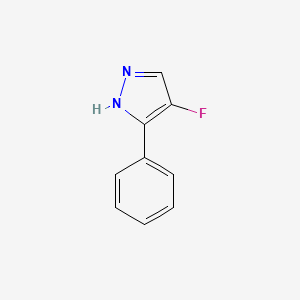

4-fluoro-5-phenyl-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

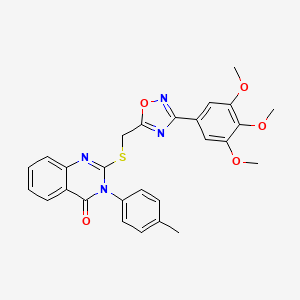

“4-fluoro-5-phenyl-1H-pyrazole” is a chemical compound with the molecular formula C9H7FN2. It has a molecular weight of 162.17 and is a white solid . It is a type of pyrazole, which is a class of organic compounds characterized by a 5-membered aromatic ring made up of three carbon atoms and two adjacent nitrogen atoms .

Synthesis Analysis

The synthesis of “4-fluoro-5-phenyl-1H-pyrazole” can be achieved through a two-step reaction. The first step involves the synthesis of pyrazoline via a one-pot three-component reaction under microwave irradiation. The second step involves the oxidative aromatization of pyrazoline under conventional heating . Other methods of synthesizing pyrazoles include multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system .Molecular Structure Analysis

The molecular structure of “4-fluoro-5-phenyl-1H-pyrazole” is represented by the InChI code: 1S/C9H7FN2/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H, (H,11,12). The InChI key is STTNBHIFTZEPSH-UHFFFAOYSA-N .Chemical Reactions Analysis

Pyrazoles, including “4-fluoro-5-phenyl-1H-pyrazole”, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions, condensations with ketones and aldehydes, and dehydrogenative coupling reactions .Its physical and chemical properties are determined by its molecular structure, which includes a fluorine atom that can increase the binding affinity of the protein–ligand complex .

Scientific Research Applications

- Pyrazoles and their derivatives play a crucial role in medicine, including cancer research. Notably, some pyrazole derivatives exhibit anti-cancer activity against breast cancer cell lines .

- The synthesized 4-fluoro-5-phenylpyrazole compound has been investigated for its binding affinity to the human estrogen alpha receptor (ERα). It showed similar binding affinity to 4-OHT, a native ligand .

- Pyrazoles are known for their antimicrobial properties. While specific studies on 4-fluoro-5-phenylpyrazole are limited, its structural similarity to other pyrazoles suggests potential antimicrobial effects .

- Pyrazoles have been explored for their anti-inflammatory properties. Although direct evidence for 4-fluoro-5-phenylpyrazole is scarce, its structural features align with known anti-inflammatory pyrazoles .

- Pyrazoles can exhibit antioxidant activity. While research specifically on 4-fluoro-5-phenylpyrazole is lacking, its fluorinated nature may enhance antioxidant properties .

Anticancer Properties

Antimicrobial Activity

Anti-inflammatory Potential

Antioxidant Effects

Other Medicinal Applications

Future Directions

The development of new antimicrobial drugs is needed due to the rapid growth in global antimicrobial resistance. Thus, the synthesis of novel pyrazole derivatives, including “4-fluoro-5-phenyl-1H-pyrazole”, is an important area of research . Future studies may focus on improving the synthesis methods and exploring the potential applications of “4-fluoro-5-phenyl-1H-pyrazole” in various fields .

properties

IUPAC Name |

4-fluoro-5-phenyl-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-8-6-11-12-9(8)7-4-2-1-3-5-7/h1-6H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFSKMSUCECRGSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NN2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(3-chlorophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2756251.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2756261.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methoxybenzyl)oxalamide](/img/structure/B2756265.png)

![4-((4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2756271.png)

![3-amino-6-(3,4-dimethoxybenzyl)-N-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2756274.png)